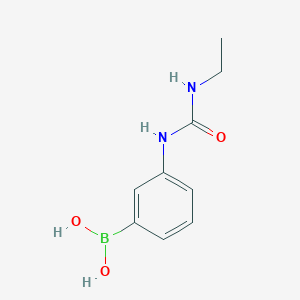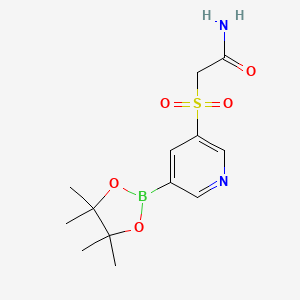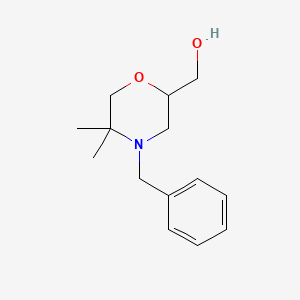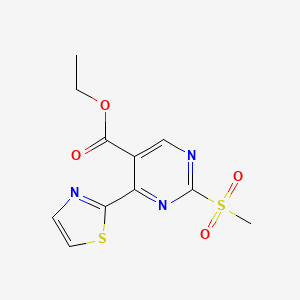![molecular formula C6H3BrN2S B13981928 3-Bromothieno[2,3-d]pyridazine CAS No. 697-65-4](/img/structure/B13981928.png)
3-Bromothieno[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromothieno[2,3-d]pyridazine is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-d]pyridazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-d]pyridazine typically involves the bromination of thieno[2,3-d]pyridazine. One common method is the reaction of thieno[2,3-d]pyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromothieno[2,3-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thieno[2,3-d]pyridazine core can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-Bromothieno[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 3-Bromothieno[2,3-d]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors .
Comparaison Avec Des Composés Similaires
Thieno[2,3-d]pyridazine: Lacks the bromine atom but shares the same core structure.
3-Chlorothieno[2,3-d]pyridazine: Similar structure with a chlorine atom instead of bromine.
3-Iodothieno[2,3-d]pyridazine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromothieno[2,3-d]pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological or material properties .
Propriétés
Numéro CAS |
697-65-4 |
|---|---|
Formule moléculaire |
C6H3BrN2S |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
3-bromothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-3-10-6-2-9-8-1-4(5)6/h1-3H |
Clé InChI |
CRWOGXTUFWRLSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=N1)SC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)
![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
